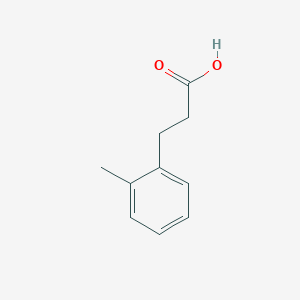

3-(2-Methylphenyl)propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRKNEAMPYVPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176586 | |

| Record name | 3-(2-Methylphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22084-89-5 | |

| Record name | 3-(2-Methylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022084895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Methylphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-Methylphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of 3-(2-Methylphenyl)propionic acid (CAS No. 22084-89-5), a carboxylic acid building block with applications in organic synthesis and pharmaceutical research. This guide consolidates key chemical and physical data, outlines a representative synthetic protocol, and explores its potential biological activities and mechanisms of action. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.

Chemical Identification and Properties

This compound, also known as 2-Methylhydrocinnamic acid, is an aromatic carboxylic acid.[1] Its unique structure, featuring a propionic acid chain attached to a phenyl ring with a methyl group at the ortho position, makes it a valuable intermediate in various synthetic applications.[2][3]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 22084-89-5[1][2][4][5][6] |

| Molecular Formula | C10H12O2[1][2][4][5] |

| Molecular Weight | 164.20 g/mol [5][7] |

| IUPAC Name | 3-(2-methylphenyl)propanoic acid[2] |

| Synonyms | 3-o-Tolylpropanoic acid, 2-Methylhydrocinnamic acid, Benzenepropanoic acid, 2-methyl-[1] |

| InChI Key | JIRKNEAMPYVPTD-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC=CC=C1CCC(=O)O[2] |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white solid[1] |

| Melting Point | 100-103 °C (lit.)[1][4][6] |

| Boiling Point | 293.3 °C at 760 mmHg[4][6] |

| Density | 1.097 g/cm³[4] |

| Flash Point | 190.5 °C[4] |

| Water Solubility | Soluble in water[1][2] |

| Vapor Pressure | 0.000792 mmHg at 25°C[4] |

| pKa | 4.66 at 25°C[1] |

| LogP | 2.30[6] |

| Refractive Index | 1.538[4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic chemistry methodologies. A common approach involves the modification of a precursor molecule containing the o-tolyl group. Below is a representative experimental protocol based on common organic synthesis techniques.

Illustrative Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Example Experimental Protocol: Hydrolysis of a Nitrile Precursor

This protocol is a generalized procedure for the synthesis of an arylpropionic acid from its corresponding nitrile, a common synthetic route.

-

Reaction Setup: A solution of 2-(2-methylphenyl)propionitrile (1 equivalent) is dissolved in a suitable solvent such as ethanol or a mixture of water and a strong acid like sulfuric acid.[8]

-

Hydrolysis: The mixture is heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.[8] The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water. The aqueous solution is then extracted with an organic solvent like diethyl ether or ethyl acetate to isolate the product.[9]

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[9]

-

Final Product Isolation: The crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Biological Activity and Potential Applications

Aryl propionic acid derivatives are a well-established class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[10][11] While specific biological data for this compound is limited in the public domain, its structural similarity to known NSAIDs like ibuprofen suggests potential biological activity.[10][11]

Mechanism of Action: COX Inhibition

The primary mechanism of action for many aryl propionic acid-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[10][12] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[8][12] There are two main isoforms of the COX enzyme, COX-1 and COX-2.[10]

Caption: Simplified signaling pathway of COX inhibition by an aryl propionic acid derivative.

Applications in Drug Development and Research

-

Pharmaceutical Intermediate: this compound serves as a valuable building block in the synthesis of more complex molecules, including potential drug candidates.[2][3]

-

NSAID Research: As a member of the aryl propionic acid family, it can be used in research to develop new anti-inflammatory agents.[10][11]

-

Other Potential Activities: Research on aryl propionic acid derivatives has also explored their potential as antibacterial, anticonvulsant, and anticancer agents.[10][11]

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

GHS Hazard Information

| Hazard Code | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1][2] |

Precautionary Statements

| Precautionary Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1][4] |

| P264 | Wash skin thoroughly after handling[1][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[1][4] |

| P302+P352 | IF ON SKIN: Wash with plenty of water[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.[4][13][14][15][16]

References

- 1. This compound | 22084-89-5 [amp.chemicalbook.com]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. nbinno.com [nbinno.com]

- 4. This compound|22084-89-5 - MOLBASE Encyclopedia [m.molbase.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5 | Chemsrc [chemsrc.com]

- 7. 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. download.basf.com [download.basf.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. cpachem.com [cpachem.com]

An In-depth Technical Guide to the Physical Properties of 3-(2-Methylphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(2-Methylphenyl)propionic acid (also known as 2-Methylhydrocinnamic acid), a key carboxylic acid building block. The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂.[1][2][3] Its structure, featuring a phenyl ring substituted with a methyl group and a propionic acid chain, dictates its physical and chemical behavior.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| Melting Point | 100 - 103 °C | [1][2][4] |

| Boiling Point | 293.3 ± 9.0 °C (at 760 mmHg) | [1][2] |

| Density | 1.1 ± 0.1 g/cm³ | [1][2] |

| Flash Point | 190.5 ± 13.9 °C | [1][2] |

| Water Solubility | Soluble | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.30 | [1][3] |

| Vapor Pressure | 0.000792 mmHg (at 25 °C) | [2] |

| Refractive Index | 1.538 | [2] |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.[5]

Apparatus and Materials:

-

Melting point apparatus with a heating block and viewing lens

-

Glass capillary tubes (one end sealed)

-

Sample of this compound (dry, powdered)

-

Spatula and watch glass

-

Thermometer

Procedure:

-

Sample Preparation: Place a small amount of the dry, powdered compound on a clean watch glass. Jab the open end of a capillary tube into the powder to collect a small sample.[6] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[7]

-

Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to measure the temperature of the heating block.[6]

-

Approximate Determination: Heat the block rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[6] Begin heating again at a slow, controlled rate (approximately 1-2 °C per minute).

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[5]

-

Purity Assessment: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid sample.[8]

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or micro-burner

-

Clamp and stand

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with the liquid sample. Place a capillary tube (sealed end up) into the test tube.[8]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Clamp the assembly and immerse it in the Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[8] Gently heat the side arm of the Thiele tube with a burner. The design of the tube ensures uniform heat distribution via convection currents.[9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.[8][9]

-

Recording the Boiling Point: Remove the heat source. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines a standard shake-flask method to determine the equilibrium solubility of a compound in water.[10]

Apparatus and Materials:

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of distilled water. The excess solid is crucial to ensure a saturated solution is formed.[10]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid from the supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microcrystals.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical instrument. Measure the concentration of the compound using a pre-calibrated UV-Vis spectrophotometer or HPLC system.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a base.[11][12]

Apparatus and Materials:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining ionic strength)[11]

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate readings.[11]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of water (or a water-cosolvent mixture if solubility is low). Add KCl solution to maintain a constant ionic strength.[11]

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.[11] Continue the titration well past the expected equivalence point.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point. This is the point on the curve where half of the acid has been neutralized by the base.[13] This point can be found by identifying the inflection point of the sigmoid curve (the equivalence point) and then determining the pH at half of that volume of added titrant.

Mandatory Visualizations

Logical Workflow: Synthesis of a Substituted Phenylpropionic Acid

The following diagram illustrates a generalized synthetic pathway for producing substituted phenylpropionic acids, such as this compound. This workflow represents a common multi-step chemical synthesis process.

A generalized workflow for the synthesis of substituted phenylpropionic acids.

References

- 1. 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5 | Chemsrc [chemsrc.com]

- 2. This compound|22084-89-5 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

3-(2-Methylphenyl)propionic Acid: An In-depth Technical Profile on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(2-Methylphenyl)propionic acid, with a core focus on its solubility profile. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the theoretical principles governing its solubility, detailed experimental protocols for its determination, and relevant physicochemical parameters.

Core Physicochemical Properties

This compound, also known as 2-Methylhydrocinnamic acid, is a carboxylic acid with the molecular formula C₁₀H₁₂O₂. Its structure consists of a phenyl ring substituted with a methyl group at the ortho position, attached to a propionic acid tail. This structure influences its solubility and other physicochemical characteristics.

A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| Melting Point | 100-103 °C | MOLBASE[2], ChemicalBook[3] |

| pKa (at 25°C) | 4.66 | ChemicalBook[3] |

| Calculated logP (XLogP3) | 2.5 | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[3] |

Solubility Profile

Qualitative Solubility

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

-

pH: As a carboxylic acid with a pKa of 4.66, its solubility in aqueous solutions is highly pH-dependent. At pH values below its pKa, the acid will be predominantly in its neutral, less soluble form (HA). As the pH increases above the pKa, it will deprotonate to form its more soluble carboxylate salt (A⁻).

-

Polarity: The molecule possesses both a nonpolar aromatic ring and a polar carboxylic acid group. The calculated logP of 2.5 indicates a preference for a more lipophilic environment over a hydrophilic one. This suggests that while it has some water solubility due to the carboxylic acid group, it is likely to be more soluble in organic solvents.

-

Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature. However, the specific temperature dependence for this compound has not been documented.

Experimental Protocols

For researchers aiming to determine the precise solubility of this compound, the following established experimental protocols are recommended.

Determination of Aqueous Solubility via Shake-Flask Method

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, buffer of a specific pH) in a sealed, inert container.

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as:

-

UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve of absorbance versus concentration is prepared. The absorbance of the saturated solution is then measured to determine its concentration.

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable detector (e.g., UV, MS) is used to quantify the concentration of the analyte in the saturated solution against a set of known standards.

-

Determination of pKa by Potentiometric Titration

The pKa of an ionizable compound can be accurately determined by potentiometric titration.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The pKa is determined from the resulting titration curve. It is the pH at which half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve or the point of inflection in the first derivative of the curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Spectral Analysis of 3-(2-Methylphenyl)propionic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-(2-Methylphenyl)propionic acid, a key molecule in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound (C₁₀H₁₂O₂) is a carboxylic acid derivative with significant interest in chemical synthesis and pharmaceutical research. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and mass spectral data, supported by detailed experimental protocols and a visual workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.1-7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~2.9 | Triplet | 2H | -CH₂- (alpha to aromatic ring) |

| ~2.6 | Triplet | 2H | -CH₂- (alpha to carboxyl group) |

| ~2.3 | Singlet | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~179 | -COOH |

| ~138 | Quaternary aromatic carbon (C-CH₃) |

| ~136 | Quaternary aromatic carbon (C-CH₂) |

| ~130 | Aromatic CH |

| ~126 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~34 | -CH₂- (alpha to carboxyl group) |

| ~29 | -CH₂- (alpha to aromatic ring) |

| ~19 | -CH₃ |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2930, 2860 | C-H stretch (aliphatic) | Alkyl |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, 1490 | C=C stretch | Aromatic Ring |

| ~1410 | O-H bend | Carboxylic Acid |

| ~1290 | C-O stretch | Carboxylic Acid |

| ~740 | C-H bend (ortho-disubstituted) | Aromatic Ring |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 119 | [M - COOH]⁺ |

| 105 | [C₈H₉]⁺ (Tropylium ion derivative) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75, 100, or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum can be obtained using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

-

ATR Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded beforehand and automatically subtracted.

-

-

KBr Pellet Method:

-

Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry KBr powder in an agate mortar and pestle.

-

The mixture is compressed in a die under high pressure to form a transparent or translucent pellet.

-

The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded. A background spectrum is typically run on the empty sample compartment.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is heated to ensure volatilization.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Chemical Structure and Isomers of 3-(2-Methylphenyl)propionic Acid

Authored by: Gemini

For correspondence: [AI Assistant Contact Information]

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methylphenyl)propionic acid and its primary structural isomers. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the chemical structures, physicochemical properties, and synthetic pathways of these compounds. All quantitative data is presented in structured tables for comparative analysis, and key relationships are visualized using Graphviz diagrams.

Introduction

Methylphenylpropionic acids are a class of aromatic carboxylic acids that have garnered interest in various scientific domains, including pharmaceutical and agrochemical research.[1] Their utility often stems from their role as versatile building blocks in the synthesis of more complex molecules.[1] The specific substitution pattern of the methyl group on the phenyl ring and the position of the carboxyl group on the propionic acid chain give rise to several isomers, each with unique physical and chemical properties. This guide focuses on this compound and its key positional isomers.

Chemical Structure of this compound

This compound, also known as 2-methylhydrocinnamic acid, is an aromatic carboxylic acid with the molecular formula C10H12O2.[2][3] Its structure consists of a propane carboxylic acid chain attached at the third carbon to a toluene (methylbenzene) ring, with the methyl group at the ortho position relative to the propionic acid substituent.

Caption: Chemical Structure of this compound.

Isomers of 3-(Methylphenyl)propionic Acid

The primary isomers of this compound arise from the different positions of the methyl group on the phenyl ring (ortho, meta, para).

Caption: Positional isomers of the methyl group on the phenyl ring.

Further isomerism exists based on the attachment point of the phenyl group to the propionic acid chain, leading to 2-(methylphenyl)propionic acids.

Caption: Isomers based on the position of the phenyl group.

Physicochemical Properties

The position of the methyl group significantly influences the physicochemical properties of these isomers, such as melting point and boiling point. A summary of these properties is provided in the table below.

| Property | This compound | 3-(3-Methylphenyl)propionic acid | 3-(4-Methylphenyl)propionic acid |

| CAS Number | 22084-89-5[2][3] | 3751-48-2[4][5] | 1505-50-6[1][6] |

| Molecular Formula | C10H12O2[2] | C10H12O2[4][5] | C10H12O2[6] |

| Molecular Weight | 164.20 g/mol [2][3] | 164.20 g/mol [4][5] | 164.20 g/mol [6] |

| Melting Point | 100-103 °C[2][7] | 39-44 °C[5][8] | 115-118 °C[1][6] |

| Boiling Point | 293.3 °C (at 760 mmHg)[2][7] | Not available | 290.6 °C (Predicted)[6] |

| Density | 1.097 g/cm³[2] | Not available | 1.097 g/cm³ (Predicted)[6] |

| Appearance | White to off-white solid[3] | Solid[9] | White crystalline powder[1] |

| Solubility | Soluble in water.[3][10] | Not available | Soluble in methanol and acetone; limited solubility in water.[1] |

| pKa | 4.66 (at 25°C)[3] | Not available | Not available |

Experimental Protocols: Synthesis

A common route for the synthesis of 2-arylpropionic acids involves the methylation of arylacetonitriles followed by hydrolysis. While specific protocols for each isomer can vary, a general workflow is outlined below.

Caption: General synthesis workflow for 2-Arylpropionic Acids.

Example Protocol: Synthesis of 2-Phenylpropionic Acid

This protocol describes a general method that can be adapted for the synthesis of methylphenylpropionic acid isomers.

-

Monomethylation of Arylacetonitrile:

-

An arylacetonitrile is reacted with dimethyl carbonate in the presence of a base like potassium carbonate.[11]

-

The reaction is typically carried out at elevated temperatures in an autoclave.[11]

-

Vigorous stirring is necessary due to the heterogeneous nature of the mixture.[11]

-

The reaction progress can be monitored by gas chromatography to ensure high selectivity towards the monomethylated product.[11]

-

-

Hydrolysis of 2-Arylpropionitrile:

-

The resulting 2-arylpropionitrile is then subjected to hydrolysis.[11]

-

This is typically achieved by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide.[11]

-

The reaction mixture, which becomes homogeneous as the reaction proceeds, is heated for several hours.[11]

-

Progress can be monitored by thin-layer chromatography or gas chromatography.[11]

-

-

Workup and Purification:

-

After cooling, the reaction mixture is extracted with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.[11]

-

The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to a pH of about 2, causing the carboxylic acid to precipitate.[11]

-

The product is then extracted with an organic solvent, washed with water, and dried over a drying agent like sodium sulfate.[11]

-

Finally, the solvent is removed by rotary evaporation, and the crude product is purified by distillation under reduced pressure or recrystallization.[11]

-

Applications

Methylphenylpropionic acids and their derivatives are valuable intermediates in various fields:

-

Pharmaceuticals: They are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[12][13] For instance, 3-(m-Tolyl)propanoic acid is used in synthesizing CCR1-selective inhibitors and antagonists for the vasoactive intestinal peptide receptor 1 (VIPR1).[5]

-

Agrochemicals: These compounds serve as building blocks for the development of new pesticides and herbicides.[1]

-

Polymers and Materials Science: They can be incorporated into specialty polymers to enhance properties like flexibility and durability.[12]

-

Fine Chemicals: Their unique structures make them suitable for producing dyes and fragrances.[12]

Conclusion

This compound and its isomers are a significant class of compounds with diverse applications. The subtle changes in their chemical structure, specifically the position of the methyl group, lead to distinct physicochemical properties that can be leveraged in various synthetic applications. The synthetic routes, primarily involving the manipulation of arylacetonitrile precursors, are well-established, allowing for the targeted production of specific isomers. This guide provides a foundational understanding of these compounds for professionals engaged in chemical research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound|22084-89-5 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound | 22084-89-5 [amp.chemicalbook.com]

- 4. 3-(3-Methylphenyl)propionic acid | C10H12O2 | CID 138042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(3-METHYLPHENYL)PROPIONIC ACID | 3751-48-2 [chemicalbook.com]

- 6. 3-(4-METHYLPHENYL)PROPIONIC ACID CAS#: 1505-50-6 [amp.chemicalbook.com]

- 7. 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5 | Chemsrc [chemsrc.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. 3-(3-Methylphenyl)propionic acid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound, 96% | Fisher Scientific [fishersci.ca]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemimpex.com [chemimpex.com]

- 13. 2-Methyl-3-(4-methylphenyl)propanoic Acid|CAS 1012-15-3 [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(o-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(o-tolyl)propanoic acid, a valuable building block in organic synthesis and drug discovery. This document details a reliable synthetic protocol and outlines the key analytical techniques used to verify the structure and purity of the compound. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

3-(o-tolyl)propanoic acid, also known as 3-(2-methylphenyl)propanoic acid, is an aromatic carboxylic acid. Its structure, featuring a propanoic acid chain attached to a toluene ring at the ortho position, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and other biologically active compounds. The presence of the methyl group in the ortho position can introduce specific steric and electronic properties that are of interest in medicinal chemistry for modulating molecular interactions with biological targets. This guide serves as a practical resource for chemists and researchers engaged in the synthesis and application of this and structurally related compounds.

Synthesis of 3-(o-tolyl)propanoic Acid

A common and effective method for the synthesis of 3-(o-tolyl)propanoic acid is the malonic ester synthesis, followed by hydrolysis and decarboxylation. This multi-step process offers a reliable route to the target compound from commercially available starting materials.

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process starting from 2-methylbenzyl chloride and diethyl malonate.

Caption: Synthetic workflow for 3-(o-tolyl)propanoic acid.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((2-methylphenyl)methyl)malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate dropwise with stirring at room temperature.

-

After the addition is complete, add 2-methylbenzyl chloride dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-((2-methylphenyl)methyl)malonate.

Step 2: Synthesis of 3-(o-tolyl)propanoic acid (Hydrolysis and Decarboxylation)

-

To the crude diethyl 2-((2-methylphenyl)methyl)malonate, add an excess of a concentrated aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.

-

After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated hydrochloric acid) until the pH is acidic.

-

Heat the acidified mixture to induce decarboxylation, which is typically accompanied by the evolution of carbon dioxide.

-

Cool the mixture to room temperature, which should result in the precipitation of the crude 3-(o-tolyl)propanoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., a mixture of water and ethanol) to obtain the pure 3-(o-tolyl)propanoic acid.

Characterization

The identity and purity of the synthesized 3-(o-tolyl)propanoic acid are confirmed through various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Characterization Workflow

A typical workflow for the characterization of the synthesized product is outlined below.

Caption: Workflow for the characterization of 3-(o-tolyl)propanoic acid.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for 3-(o-tolyl)propanoic acid.

Table 1: Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Melting Point | 100-103 °C[1] |

| Density | 1.097 g/cm³[1] |

| Appearance | White to off-white solid |

Table 2: ¹H NMR Spectroscopic Data (Typical)

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.10 - 7.25 | Multiplet | 4H | Aromatic-H |

| 2.95 | Triplet | 2H | -CH₂-Ar |

| 2.65 | Triplet | 2H | -CH₂-COOH |

| 2.30 | Singlet | 3H | Ar-CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (Typical)

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C=O |

| ~138 | Aromatic C (quaternary, C-CH₃) |

| ~136 | Aromatic C (quaternary, C-CH₂) |

| ~130 | Aromatic CH |

| ~126 | Aromatic CH |

| ~126 | Aromatic CH |

| ~125 | Aromatic CH |

| ~35 | -CH₂-COOH |

| ~29 | -CH₂-Ar |

| ~19 | Ar-CH₃ |

Table 4: Infrared (IR) Spectroscopic Data (Typical)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1490, ~1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

Table 5: Mass Spectrometry (MS) Data (Typical)

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular ion) |

| 119 | Moderate | [M - COOH]⁺ |

| 105 | Strong | [M - CH₂COOH]⁺ (Tropylium ion) |

| 91 | Moderate | [C₇H₇]⁺ |

Safety Information

3-(o-tolyl)propanoic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides essential information for the successful synthesis and characterization of 3-(o-tolyl)propanoic acid. The detailed experimental protocol for the malonic ester synthesis offers a reliable method for its preparation. The tabulated physical and spectroscopic data serve as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. Adherence to the outlined procedures and safety precautions will enable the effective utilization of 3-(o-tolyl)propanoic acid in various research and development applications.

References

The Diverse Biological Landscape of Arylpropionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arylpropionic acid derivatives, a cornerstone of medicinal chemistry, are a class of compounds renowned for their wide spectrum of biological activities. While famously recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs), their therapeutic potential extends into oncology, neurology, and infectious diseases. This technical guide provides an in-depth exploration of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.

Core Mechanism of Action: Anti-Inflammatory and Analgesic Effects

The primary and most well-understood mechanism of action for arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[1] By blocking the action of these enzymes, arylpropionic acid derivatives effectively reduce the production of prostaglandins, thereby alleviating inflammation, pain, and fever.[1]

The therapeutic efficacy and side-effect profile of these derivatives are largely determined by their relative selectivity for COX-1 versus COX-2. Non-selective inhibition can lead to gastrointestinal issues due to the inhibition of COX-1's protective functions.[1]

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of arylpropionic acid derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several common and novel arylpropionic acid derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Ibuprofen | 13 | 370 | 0.04 | [1] |

| Naproxen | 8.7 | 5.2 | 1.67 | [1] |

| (S)-Ketoprofen | ~0.002 | ~0.0265 | ~0.075 | [1] |

| Flurbiprofen | 0.1 | 0.3 | 0.33 | [1] |

| Phospho-ibuprofen | - | - | - | [2] |

| Pyrazolylbenzyltriazole Derivative (PYZ19) | - | 5.01 | - | [3] |

| Dihydropyrazole Sulfonamide Derivative (PYZ20) | - | 0.33 | - | [3] |

| Diaryl-1,3,4-oxadiazole Derivative (ODZ2) | - | 0.48 | >100 | [3] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.[1]

Objective: To determine the IC50 value of an arylpropionic acid derivative against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., Tris-HCl)

-

Heme

-

Arachidonic acid (substrate)

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compound (arylpropionic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: In a 96-well plate, prepare reaction mixtures containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Inhibitor Incubation: Add the test compound at various concentrations to the wells. Control wells should receive only the solvent. Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, and the colorimetric probe TMPD.

-

Measurement: The peroxidase activity of COX converts TMPD into a colored product. Measure the absorbance of this product over time using a microplate reader at a specific wavelength (e.g., 590 nm).[1]

-

Data Analysis: Calculate the rate of reaction from the change in absorbance. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Expanding Horizons: Anticancer Activity

A growing body of evidence highlights the potential of arylpropionic acid derivatives as anticancer agents.[4] Their mechanisms in this context are multifaceted and often independent of their COX-inhibitory activity. Key pathways implicated include the induction of apoptosis and the inhibition of the NF-κB signaling pathway.

Signaling Pathways in Anticancer Activity

Apoptosis Induction: Several arylpropionic acid derivatives, including ibuprofen, have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, ibuprofen can trigger the cleavage of caspases-3, -8, and -9, key executioners of apoptosis.[5] It can also modulate the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability and the release of pro-apoptotic factors.[6]

NF-κB Inhibition: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. Some arylpropionic acid derivatives can inhibit the activation of the NF-κB pathway, thereby suppressing the expression of genes that promote tumor growth and survival.[7]

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of arylpropionic acid derivatives is often evaluated by their IC50 values against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Ibuprofen-appended benzoxazole (7h) | MCF-7 (Breast) | 8.92 ± 0.91 | [8] |

| Ibuprofen-appended benzoxazole (7j) | MCF-7 (Breast) | 9.14 ± 8.22 | [8] |

| Ibuprofen-appended benzoxazole (7h) | MDA-MB-231 (Breast) | 7.54 ± 0.95 | [8] |

| Bis-Schiff base of Ibuprofen (5e) | U87-malignant glioma | 5.75 ± 0.43 | [6][9] |

| Phospho-ibuprofen | HT-29 (Colon) | 67.4 | [2] |

| Phospho-ibuprofen | SW480 (Colon) | 59.1 | [2] |

| Phospho-ibuprofen | HCT-15 (Colon) | 81.6 | [2] |

Neuroprotective Potential

Recent studies have begun to uncover the neuroprotective effects of certain arylpropionic acid derivatives, suggesting their potential in treating neurodegenerative diseases. For instance, naproxen has been shown to reduce excitotoxic neuronal injury in vivo.[9] The proposed mechanisms involve the modulation of neuroinflammatory pathways and the inhibition of NMDA receptor-mediated excitotoxicity.

Antimicrobial and Anticonvulsant Activities

Beyond their well-established roles, arylpropionic acid derivatives have demonstrated promising activity against various pathogens and in models of epilepsy.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (mg/mL) | Reference(s) |

| Naproxen | Staphylococcus aureus | 2 | [10] |

| Naproxen | Enterococcus faecalis | 4 | [10] |

Quantitative Data: Anticonvulsant Activity

The anticonvulsant potential is typically assessed in animal models, with the Median Effective Dose (ED50) representing the dose that produces a therapeutic effect in 50% of the population.

| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference(s) |

| β,β-diphenyl propionic acid amides | MES test (mice) | Ranged from ineffective to providing 50% protection | [11] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | MES test (mice) | 49.6 |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.

Objective: To assess the ability of an arylpropionic acid derivative to prevent tonic hindlimb extension in mice following maximal electroshock stimulation.

Materials:

-

Electroconvulsive shock generator with corneal or auricular electrodes

-

Test compound

-

Vehicle (e.g., saline)

-

Male mice (e.g., ICR strain, 23 ± 3 g)

Procedure:

-

Dosing: Administer the test substance (e.g., orally) to a group of mice. A control group receives the vehicle.

-

Acclimation: Allow a set time for drug absorption (e.g., one hour).

-

Stimulation: Apply a maximal electroshock (e.g., 60 Hz, 50 mA, 200 msec) through corneal or auricular electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The compound is considered to have significant anticonvulsant activity if it prevents the tonic hindlimb extension in ≥50% of the animals in a dose group. The ED50 can be determined by testing a range of doses.

Conclusion

Arylpropionic acid derivatives represent a versatile and enduring class of bioactive molecules. While their anti-inflammatory properties are well-established, their expanding role in cancer, neuroprotection, and other therapeutic areas underscores their continued importance in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further explore and exploit the therapeutic potential of this remarkable class of compounds. Future research will likely focus on the development of derivatives with enhanced selectivity and novel mechanisms of action to improve efficacy and minimize adverse effects.

References

- 1. benchchem.com [benchchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jbums.org [jbums.org]

- 6. researchgate.net [researchgate.net]

- 7. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]

- 8. cellmolbiol.org [cellmolbiol.org]

- 9. Naproxen reduces excitotoxic neurodegeneration in vivo with an extended therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 3-(2-Methylphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methylphenyl)propionic acid, also known as 3-(o-tolyl)propionic acid, is an aromatic carboxylic acid.[1] Its structure, featuring a phenyl ring substituted with a methyl group and a propionic acid side chain, makes it a subject of interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, potential synthesis methods, and an exploration of its likely biological activities based on structurally related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| IUPAC Name | 3-(2-methylphenyl)propanoic acid | PubChem[1] |

| CAS Number | 22084-89-5 | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook |

| Melting Point | 100-103 °C | Chemsrc[2] |

| Boiling Point | 293.3±9.0 °C at 760 mmHg | Chemsrc[2] |

| Density | 1.1±0.1 g/cm³ | Chemsrc[2] |

| XLogP3 | 2.5 | PubChem[1] |

| SMILES | CC1=CC=CC=C1CCC(=O)O | PubChem[1] |

| InChI | InChI=1S/C10H12O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | PubChem[1] |

| InChIKey | JIRKNEAMPYVPTD-UHFFFAOYSA-N | PubChem[1] |

Table 1: Chemical and Physical Properties of this compound

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectrum: The proton NMR spectrum provides information about the different types of protons in the molecule. The expected signals would correspond to the aromatic protons, the methylene protons of the propionic acid chain, the methyl group protons, and the acidic proton of the carboxylic acid. A representative ¹H NMR spectrum is available on PubChem.[1]

-

¹³C NMR Spectrum: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would show signals for the aromatic carbons, the carbonyl carbon, the methylene carbons, and the methyl carbon. A representative ¹³C NMR spectrum can be found on PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1725-1700 cm⁻¹.

-

C-H stretching vibrations from the aromatic ring and the alkyl chain. A representative FTIR spectrum is available on PubChem.[1]

Synthesis Protocols

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from a General Method)

This protocol is adapted from a general method for the synthesis of 2-arylpropionic acids and should be optimized for the specific synthesis of this compound.

Step 1: Synthesis of 2-(2-Methylphenyl)propionitrile

-

In a suitable autoclave, combine 2-methylphenylacetonitrile and a molar excess of dimethyl carbonate (DMC), which acts as both the methylating agent and the solvent.

-

Add a catalytic amount of a strong base, such as sodium methoxide.

-

Seal the autoclave and heat the reaction mixture to a temperature of approximately 180-200°C. The reaction is typically carried out under the autogenic pressure of the reactants.

-

Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals.

-

Once the reaction is complete (typically after several hours), cool the autoclave to room temperature and carefully vent any excess pressure.

-

The resulting 2-(2-methylphenyl)propionitrile can be purified by distillation under reduced pressure.

Step 2: Hydrolysis to this compound

-

To the purified 2-(2-methylphenyl)propionitrile, add an excess of an aqueous acid solution, such as 5N hydrochloric acid.

-

Reflux the mixture for several hours until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling. If not, extract the product with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Therapeutic Applications

Direct studies on the biological activity of this compound are limited in the available literature. However, the broader class of arylpropionic acids is well-known for its pharmacological effects, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).

Anti-inflammatory and Immunomodulatory Potential

Structurally related compounds, such as certain pyrrole derivatives of phenylpropanoic acid, have demonstrated significant anti-inflammatory and immunomodulatory effects.[3][4] For instance, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has been shown to reduce paw edema in a carrageenan-induced inflammation model and to decrease serum levels of the pro-inflammatory cytokine TNF-α.[3][4] This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

The structural similarity of this compound to these active compounds suggests that it may also possess anti-inflammatory properties. Further research is warranted to investigate its potential as a COX inhibitor and its effects on inflammatory pathways.

Postulated Mechanism of Action: COX Inhibition

The following diagram illustrates the general signaling pathway of COX inhibition by NSAIDs, which is a plausible mechanism of action for this compound.

Caption: Postulated mechanism of action via COX enzyme inhibition.

Conclusion

This compound is a well-characterized small molecule with potential for further investigation, particularly in the realm of medicinal chemistry. While its synthesis can be achieved through established methods for arylpropionic acids, specific biological data for this compound is currently lacking. Based on the activities of structurally related molecules, it is a promising candidate for studies on anti-inflammatory and immunomodulatory effects. Future research should focus on its in vitro and in vivo pharmacological profiling to elucidate its mechanism of action and therapeutic potential.

References

- 1. This compound | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Methylphenyl)propionic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-(2-Methylphenyl)propionic acid (also known as 2-methylhydrocinnamic acid or o-tolylpropionic acid). Initially synthesized in the late 19th century, this compound has been a subject of study in organic chemistry for over a century. This document details the first reported synthesis by S. G. Young in 1892 and provides a thorough experimental protocol for a subsequent, well-documented synthesis. Furthermore, it presents key physicochemical data in a structured format and illustrates a classical synthetic workflow. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering a historical perspective and practical synthetic information.

Discovery and Historical Context

Decades later, in 1935, a detailed synthesis of the compound was described by Mercer and Robertson in the context of their work on the natural product picrotoxin. Their publication explicitly references Young's earlier discovery, noting a melting point of 102°C for the acid as determined by Young. The work by Mercer and Robertson provides a clear and reproducible experimental protocol, which has become a key historical reference for the preparation of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various scientific databases and commercial sources.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | N/A |

| Molecular Weight | 164.20 g/mol | N/A |

| CAS Number | 22084-89-5 | N/A |

| Melting Point | 100-103 °C | N/A |

| Boiling Point | 293.3 °C at 760 mmHg | N/A |

| Density | 1.097 g/cm³ | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in water | N/A |

Synthetic Methodologies

While various synthetic routes to this compound can be envisaged using modern organic chemistry techniques, the classical methods remain historically significant and illustrative of fundamental synthetic transformations. Below is a detailed experimental protocol adapted from the 1935 publication by Mercer and Robertson, which provides a robust method for its preparation.

Classical Synthesis via Malonic Ester Condensation (Mercer and Robertson, 1935)

This synthesis involves the condensation of o-toluoyl chloride with ethyl sodiomalonate, followed by reduction, hydrolysis, and decarboxylation.

Experimental Protocol:

-

Preparation of Ethyl o-toluoylmalonate: A solution of o-toluoyl chloride (41 g) in 50 mL of ether is gradually added to ethyl sodiomalonate (prepared from 45 mL of ethyl malonate and 4.6 g of sodium) in 250 mL of ether. The mixture is refluxed for one hour, then washed with water, dried, and the ether is evaporated. The resulting ethyl o-toluoylmalonate is obtained by distillation in a high vacuum as a colorless oil.

-

Reduction, Hydrolysis, and Decarboxylation: The ethyl o-toluoylmalonate is subjected to a reduction step, followed by hydrolysis of the ester groups and subsequent decarboxylation of the resulting malonic acid derivative. The crude product is then heated to 140°C for 30 minutes.

-

Purification: The final product, this compound, is purified by vacuum distillation, collecting the fraction boiling at 160-170°C at 20 mmHg. The purified acid crystallizes as plates with a melting point of 104-105°C.

Modern Synthetic Approaches (Conceptual)

Modern synthetic chemistry offers several alternative routes to this compound. These methods can provide advantages in terms of yield, purity, and milder reaction conditions.

-

Arndt-Eistert Homologation: This method would involve the conversion of 2-methylphenylacetic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of water would yield the desired this compound. This is a classic one-carbon homologation strategy.

-

Perkin Reaction: While the classic Perkin reaction is used to synthesize α,β-unsaturated acids, modifications could potentially be employed. A related approach might involve the Knoevenagel condensation of 2-methylbenzaldehyde with malonic acid, followed by catalytic hydrogenation of the resulting unsaturated diacid to yield this compound after decarboxylation.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the classical synthesis of this compound as described by Mercer and Robertson.

Caption: Classical synthesis workflow for this compound.

Conclusion

This compound is a compound with a rich history dating back to the late 19th century. Its initial synthesis by S. G. Young and the subsequent detailed protocol by Mercer and Robertson highlight the evolution of synthetic organic chemistry. While classical methods provide a robust pathway to this molecule, modern synthetic strategies offer a range of alternatives for its efficient preparation. This guide serves as a foundational resource for understanding the historical context and synthetic approaches to this important carboxylic acid derivative.

An In-depth Technical Guide on the Thermochemical Data for 3-(2-Methylphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data and relevant experimental methodologies for 3-(2-Methylphenyl)propionic acid and structurally related compounds. Due to the limited direct experimental data for this compound, this document leverages data from its parent compound, 3-phenylpropionic acid, and outlines standard experimental protocols for determining key thermochemical properties. Additionally, a relevant biological pathway involving phenylpropionic acid is detailed and visualized.

Quantitative Thermochemical Data

| Compound | Formula | ΔHsub (298.15 K) (kJ·mol-1) |

| 3-Phenylpropionic acid | C9H10O2 | Value not explicitly stated in snippets |

| 3-(2-Methoxyphenyl)propionic acid | C10H12O3 | Value not explicitly stated in snippets |

| 3-(4-Methoxyphenyl)propionic acid | C10H12O3 | Value not explicitly stated in snippets |

| 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | Value not explicitly stated in snippets |

Note: While a study on the sublimation thermodynamics of these compounds was identified, the specific numerical values for the standard molar enthalpies of sublimation were not present in the provided search snippets. The study does indicate that these values were derived from vapor pressure measurements.

Experimental Protocols

This section details the experimental methodologies that are typically employed to determine the thermochemical properties of organic compounds like this compound.

2.1. Determination of Enthalpy of Sublimation: Knudsen Mass-Loss Effusion Technique

The Knudsen mass-loss effusion technique is a reliable method for determining the vapor pressure of low-volatility substances, from which the standard molar enthalpy of sublimation can be derived.[1]

-

Apparatus: The core of the apparatus is a Knudsen effusion cell, which is a small, thermostated container with a small orifice. The cell is placed in a high-vacuum chamber.

-

Procedure:

-

A known mass of the crystalline sample is placed in the Knudsen cell.

-

The cell is heated to a precisely controlled temperature in a high-vacuum environment.

-

The mass loss of the sample over a specific time interval is measured. This mass loss is due to the effusion of the substance's vapor through the orifice.

-

The vapor pressure (p) at a given temperature (T) is calculated using the Knudsen equation: p = (Δm/Aot) * (2πRT/M)1/2 where Δm is the mass loss, Ao is the area of the orifice, t is the time of effusion, R is the ideal gas constant, and M is the molar mass of the substance.

-

This procedure is repeated at several different temperatures.

-

-

Data Analysis: The standard molar enthalpy of sublimation (ΔHsub) is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: ln(p) = -ΔHsub/(RT) + C A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔHsub/R.

2.2. Determination of Enthalpy of Combustion and Formation: Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.[2][3] From this, the standard enthalpy of formation can be calculated.

-

Apparatus: A bomb calorimeter consists of a high-pressure stainless steel vessel (the "bomb"), a water-filled container in which the bomb is submerged, a stirrer, a thermometer, and an ignition system.

-

Procedure:

-

A pellet of a known mass of the sample is placed in a crucible inside the bomb. For liquid samples, they can be encapsulated or absorbed onto a combustible material with a known heat of combustion.[2]

-

A fuse wire is connected to the ignition circuit and placed in contact with the sample.

-

A small, known amount of water is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state.

-

The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

-

The bomb is placed in the calorimeter, which is filled with a known mass of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

-

Data Analysis:

-

The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[2][3][4]

-

The total heat released by the combustion of the sample is calculated by multiplying the corrected temperature rise by the heat capacity of the calorimeter.

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.

-

The standard enthalpy of combustion is then calculated. The standard enthalpy of formation is subsequently derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

-

2.3. Determination of Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity and to study thermal transitions such as melting and glass transitions.[5][6][7]

-

Apparatus: A DSC instrument has two pans: a sample pan and a reference pan (usually empty). The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated or cooled at a controlled rate.[6]

-

Procedure:

-

A small, accurately weighed amount of the sample is sealed in an aluminum pan.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-